Linker Length Differentiation: Propylene vs. Ethylene Spacer
The target compound incorporates a propylene (-CH2CH2CH2-) linker between the sulfonamide nitrogen and the morpholine ring, contrasting with the ethylene (-CH2CH2-) linker in the closest cataloged analog WAY-239593 (CAS 409357-43-3) . This results in a molecular weight increase of 14.03 Da (370.51 vs. 356.48) and alters the predicted AlogP from 2.231 (ethylene) to a higher value for the propylene analog, though experimental values are not publicly available . The extended linker can modulate the distance between the morpholine moiety and the sulfonamide pharmacophore, which is critical for target binding geometry.
| Evidence Dimension | Molecular Weight (Da) |
|---|---|
| Target Compound Data | 370.51 |
| Comparator Or Baseline | WAY-239593 (ethylene linker): 356.48 |
| Quantified Difference | +14.03 Da (3.9% increase) |
| Conditions | Calculated from molecular formula (C18H30N2O4S vs. C17H28N2O4S) |
Why This Matters
Linker length influences molecular flexibility, target binding kinetics, and ADME properties, making the propylene-linked compound a distinct entity from its ethylene analog for assay or procurement purposes.
